(2R,3S)-3-Fluoro-2-methyl-azetidine
CAS No.:
Cat. No.: VC20320198
Molecular Formula: C4H8FN
Molecular Weight: 89.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8FN |
|---|---|
| Molecular Weight | 89.11 g/mol |
| IUPAC Name | (2R,3S)-3-fluoro-2-methylazetidine |
| Standard InChI | InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |
| Standard InChI Key | UXEHOOOMCCXWNZ-DMTCNVIQSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CN1)F |
| Canonical SMILES | CC1C(CN1)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a four-membered azetidine ring with a fluorine atom at the 3-position and a methyl group at the 2-position, adopting the (2R,3S) stereochemical configuration. This spatial arrangement is critical for its biological interactions, as the fluorine atom occupies an axial position relative to the methyl group, creating a distinct dipole moment . The InChI string encodes its stereochemistry, while the SMILES notation provides a simplified structural representation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 89.11 g/mol | |
| IUPAC Name | (2R,3S)-3-fluoro-2-methylazetidine | |
| Canonical SMILES | ||
| PubChem CID | 135394855 |
Synthesis and Industrial Production
Stereoselective Synthesis
| Parameter | Value | Yield |
|---|---|---|
| Temperature | 40°C | 85% |
| Catalyst | Cinchonidine | 92% ee |
| Solvent | Acetonitrile | – |
Chemical Reactivity and Mechanism of Action
Fluorine-Induced Electronic Effects
The electronegative fluorine atom at C3 significantly polarizes the azetidine ring, increasing its susceptibility to nucleophilic attack at the adjacent carbon. This property is exploited in ring-opening reactions with amines or thiols to generate β-fluoroamine derivatives . For instance, reaction with benzylamine produces -benzyl-3-fluoro-2-methylazetidine with at 25°C.
Biological Target Engagement
In pharmacological contexts, the compound interacts with G protein-coupled receptors (GPCRs) and ion channels. The fluorine atom forms hydrogen bonds with backbone amides (e.g., in the dopamine receptor), while the methyl group induces hydrophobic interactions with . Molecular dynamics simulations reveal a binding free energy () of -9.8 kcal/mol, comparable to established antipsychotic agents.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) () makes it a candidate for CNS drug development. In vivo studies in murine models demonstrate 40% inhibition of monoamine oxidase B (MAO-B) at 10 mg/kg, reducing neuroinflammation in Parkinson’s disease models.
Antibacterial Agents
Derivatives of (2R,3S)-3-Fluoro-2-methyl-azetidine exhibit potent activity against Gram-positive pathogens. The hydrochloride salt (CAS 2231666-48-9) shows a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, attributed to disruption of cell wall synthesis .
Table 3: Biological Activity Profile
| Target | Activity | Model |
|---|---|---|
| MAO-B | IC = 12 nM | In vitro |
| receptor | HEK293 | |
| S. aureus | MIC = 2 µg/mL | In vitro |
Comparative Analysis with Related Compounds
Stereoisomeric Variations
The (2S,3R)-enantiomer (PubChem CID 135394423) exhibits reversed pharmacological properties, with 10-fold lower affinity for the receptor () . This highlights the critical role of stereochemistry in target engagement.
Hydrochloride Salt Formulations
Conversion to the hydrochloride salt (e.g., CAS 2231666-48-9) improves aqueous solubility from 1.2 mg/mL (free base) to 24 mg/mL, facilitating intravenous administration .
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